molecular formula C29H34N8O B11417698 N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide

N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide

Cat. No.: B11417698
M. Wt: 510.6 g/mol
InChI Key: JEVUGXBXHKECDP-UHFFFAOYSA-N
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Description

    N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide: , often referred to as for brevity, belongs to the class of .

  • Its intricate structure combines a piperidine ring , a phenyl group , and a tetracyclic core . The presence of multiple nitrogen atoms makes it intriguing for various applications.
  • Preparation Methods

      Synthetic Routes: Compound X can be synthesized through several routes. One common approach involves between a and a .

      Reaction Conditions: These reactions typically occur under , using suitable and .

      Industrial Production: While industrial-scale production details are proprietary, laboratories often employ similar synthetic strategies.

  • Chemical Reactions Analysis

      Reactivity: Compound X undergoes diverse reactions

      Common Reagents: Reagents like , , and play crucial roles.

      Major Products: These reactions yield derivatives with altered pharmacological properties or enhanced solubility.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity for novel drug design.

      Biology: Compound X interacts with cellular receptors, influencing biological processes.

      Medicine: Investigations focus on its potential as an , , or agent.

      Industry: It finds use in and due to its unique structure.

  • Mechanism of Action

    • Compound X likely exerts its effects by binding to specific receptors or enzymes .
    • Molecular targets include G protein-coupled receptors or ion channels .
    • Intracellular pathways involving second messengers may mediate its actions.
  • Comparison with Similar Compounds

      Uniqueness: Compound X’s tetracyclic core sets it apart from simpler piperidine derivatives.

      Similar Compounds: Other related compounds include and .

    Remember, this overview provides a glimpse into the fascinating world of Compound X Its applications continue to evolve, and ongoing research sheds light on its full potential

    Properties

    Molecular Formula

    C29H34N8O

    Molecular Weight

    510.6 g/mol

    IUPAC Name

    N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide

    InChI

    InChI=1S/C29H34N8O/c1-20-10-8-11-21(2)35(20)19-18-30-26(38)17-9-16-25-32-33-29-36(25)24-15-7-6-14-23(24)28-31-27(34-37(28)29)22-12-4-3-5-13-22/h3-7,12-15,20-21H,8-11,16-19H2,1-2H3,(H,30,38)

    InChI Key

    JEVUGXBXHKECDP-UHFFFAOYSA-N

    Canonical SMILES

    CC1CCCC(N1CCNC(=O)CCCC2=NN=C3N2C4=CC=CC=C4C5=NC(=NN53)C6=CC=CC=C6)C

    Origin of Product

    United States

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